molecular formula C15H22N4O2 B1214823 Cartazolate CAS No. 34966-41-1

Cartazolate

Cat. No.: B1214823
CAS No.: 34966-41-1
M. Wt: 290.36 g/mol
InChI Key: IQNQAOGGWGCROX-UHFFFAOYSA-N
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Description

Cartazolate is a pyrazolopyridine derivative recognized for its pharmacological activity as a non-xanthine adenosine receptor antagonist and anxiolytic agent. Structurally, it belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold prevalent in over 60% of FDA-approved drugs due to its versatility in drug design . This compound primarily inhibits adenosine A2 receptors, with a Ki value of 2.0 μM, and demonstrates additional activity as a phosphodiesterase (PDE) inhibitor, contributing to its central nervous system (CNS) effects .

Preparation Methods

Traditional Condensation and Cyclization Methods

The foundational approach to synthesizing pyrazolo[3,4-b]pyridines, including Cartazolate, involves the condensation of N(1)-substituted 5-aminopyrazoles with 1,3-bis-electrophilic synthons. The Bare synthesis, a classical method, exemplifies this strategy .

Bare’s Two-Step Synthesis

In the Bare synthesis, 5-aminopyrazole (7 ) undergoes condensation with a masked 1,3-carbonyl compound (8 ), such as a β-ketoester or β-diketone, to form an intermediate (9 ). Subsequent cyclization under acidic conditions yields the pyrazolo[3,4-b]pyridine core (10 ) (Scheme 1) .

Key Reaction Conditions:

  • Step 1: Ethanol reflux, 12–24 hours.

  • Step 2: Concentrated HCl or H2SO4, 80–100°C, 2–4 hours.

  • Yield: ~50–60% (historically reported for analogous compounds) .

This method, while reliable, suffers from moderate yields and prolonged reaction times. However, it remains a benchmark for newer methodologies.

Base-Catalyzed Cyclization Approaches

Modern adaptations leverage base catalysis to enhance reaction efficiency. A representative protocol involves triethylamine (TEA)-mediated cyclization in ethanol .

Triethylamine-Promoted One-Pot Synthesis

A mixture of (arylhydrazono)methyl-4H-chromen-4-one (1a ), benzylamine (2a ), and malononitrile (3 ) in ethanol with 40% TEA at room temperature produces pyrazolopyridines in 65–80% yield within 8–12 hours .

Mechanistic Insights:

  • Michael addition of benzylamine to 1a forms intermediate A .

  • Malononitrile attack generates intermediate B , which undergoes cyclization via elimination and tautomerization .

Advantages:

  • Mild conditions (room temperature).

  • Avoids toxic solvents.

High-Pressure Synthesis Using Q-Tube Reactors

High-pressure methods using Q-tube reactors significantly accelerate reaction kinetics. A cyclocondensation protocol for pyrazolo[3,4-b]pyridines demonstrates this .

Q-Tube-Mediated Cyclocondensation

A mixture of 5-amino-2-phenyl-4H-pyrazol-3-one (1 ) and arylhydrazonals (2 ) in glacial acetic acid with ammonium acetate is heated at 160°C for 30 minutes under 180 psi pressure .

ParameterValue
Temperature160°C
Pressure180 psi
Time30 minutes
Yield85–92%

Benefits:

  • Atom economy: Near-quantitative conversions.

  • Scalability: Suitable for industrial applications .

Catalytic Methods Using Advanced Nanomaterials

Nanocatalysts like Alg@SBA-15/Fe3O4 have revolutionized pyrazolopyridine synthesis by enabling room-temperature reactions .

Alg@SBA-15/Fe3O4-Catalyzed Synthesis

The magnetic nanocatalyst (0.02 g) facilitates the reaction of aldehydes, amines, and malononitrile at room temperature, achieving 90–97% yield in 20–30 minutes .

Catalyst Characterization:

  • Surface Area: 650 m²/g (BET analysis).

  • Pore Size: 6.2 nm (mesoporous structure).

  • Magnetic Separation: Fe3O4 enables easy recovery .

Reusability: Retains >90% activity after five cycles .

Recent Advances in Metal-Catalyzed Synthesis

Copper(II)-catalyzed methods represent cutting-edge innovations. A 2024 study reports a Cu(II)-mediated protocol for pyrazolo[3,4-b]pyridines .

Cu(II)-Catalyzed One-Pot Assembly

Using Cu(OAc)2·H2O (10 mol%) in DMF at 100°C, aryl aldehydes, hydrazines, and β-ketonitriles react to form pyrazolo[3,4-b]pyridines in 75–88% yield within 4 hours .

SubstrateYield (%)
4-Chlorobenzaldehyde88
2-Nitrobenzaldehyde75

Advantages:

  • Broad substrate tolerance.

  • Ligand-free conditions.

Comparative Analysis of Preparation Methods

The following table evaluates key synthetic routes for this compound precursors:

MethodConditionsTimeYield (%)Catalyst/Conditions
Bare Synthesis Acidic, reflux24–28 hrs50–60HCl/H2SO4
TEA Catalysis RT, ethanol8–12 hrs65–80Triethylamine
Q-Tube 160°C, 180 psi0.5 hrs85–92NH4OAc/AcOH
Nanocatalyst RT0.3–0.5 hrs90–97Alg@SBA-15/Fe3O4
Cu(II) Catalysis 100°C, DMF4 hrs75–88Cu(OAc)2·H2O

Key Trends:

  • Efficiency: Nanocatalysts and Q-tube methods offer superior yields and shorter times.

  • Sustainability: Magnetic catalysts reduce waste via recyclability.

Chemical Reactions Analysis

Cartazolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anxiolytic Effects

Several studies have demonstrated the efficacy of cartazolate in reducing anxiety symptoms:

  • Sakalis et al. (1974) conducted an open-label study involving psychiatric inpatients where this compound (up to 200 mg/day) significantly reduced moderate-to-severe anxiety in 8 out of 10 patients, with no reported side effects .
  • Sathananthan et al. (1976) reported similar findings in a study with patients suffering from severe psychotic depression. Out of 10 patients treated with this compound (up to 200 mg/day), four showed significant improvement .

These studies suggest that this compound offers non-sedative anxiolytic properties, distinguishing it from traditional benzodiazepines and barbiturates.

Antidepressant Properties

This compound has also been explored for its potential antidepressant effects:

  • The compound was noted for its ability to alleviate symptoms of depression without sedative side effects, making it a valuable option for patients who may be sensitive to traditional antidepressants .

Comparative Potency

Research comparing this compound with other compounds indicates its relative potency:

  • In studies examining the GABA A receptor binding affinity, this compound demonstrated an IC50 value of 500 nM , making it over four times more potent than tracazolate (IC50 of 2,200 nM) in inhibiting GABA A receptor binding . This suggests that lower doses of this compound may achieve similar therapeutic effects compared to tracazolate.

Summary of Clinical Studies

Study ReferencePatient PopulationDosageKey Findings
Sakalis et al. (1974)Psychiatric inpatientsUp to 200 mg/daySignificant reduction in anxiety; no side effects reported
Sathananthan et al. (1976)Patients with severe psychotic depressionUp to 200 mg/dayFour out of ten patients improved significantly

Mechanism of Action

Cartazolate exerts its effects primarily through modulation of the gamma-aminobutyric acid A receptor at the barbiturate binding site. It enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. Additionally, this compound acts as an adenosine antagonist at the A1 and A2 subtypes, which may contribute to its anxiolytic effects. It also inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate .

Comparison with Similar Compounds

Cartazolate shares structural and functional similarities with tracazolate and etazolate, two other pyrazolopyridine derivatives. Below is a detailed comparison based on receptor affinity, selectivity, and therapeutic applications:

Structural Similarities

All three compounds feature a pyrazolo[3,4-b]pyridine core, enabling interactions with adenosine receptors and PDE enzymes. Subtle substitutions (e.g., phenyl and methyl groups) modulate their receptor selectivity and potency .

Pharmacological Profiles

Receptor Affinity and Selectivity
Compound A1 Receptor (Ki, μM) A2 Receptor (Ki, μM) PDE Inhibition
This compound Not active at 50 μM 2.0 Potent
Tracazolate 0.5 (rat brain membranes) 13 Potent
Etazolate Not active at 50 μM 3.9 Potent
  • This compound : Exhibits the highest potency for A2 receptors but lacks A1 affinity in brain membrane assays .
  • Etazolate : Intermediate A2 affinity but shares this compound’s inactivity at A1 receptors .
Mechanism of Anxiolytic Activity

All three compounds enhance benzodiazepine binding to GABAA receptors, implicating GABAergic modulation in their anxiolytic effects. However, their adenosine receptor antagonism and PDE inhibition likely synergize to amplify therapeutic outcomes .

Additional Pharmacological Activities

All three compounds inhibit PDE enzymes, increasing intracellular cAMP/cGMP levels. This property may augment their anxiolytic effects and broaden therapeutic utility in cardiovascular and inflammatory disorders .

Data Tables

Table 1: Key Pharmacological Parameters

Parameter This compound Tracazolate Etazolate
A1 Ki (μM) Inactive 0.5 Inactive
A2 Ki (μM) 2.0 13 3.9
PDE Inhibition Yes Yes Yes
Anxiolytic Activity Yes Yes Yes

Table 2: Therapeutic Indications

Compound Primary Indications Development Stage
This compound Antidepressant, Anxiolytic Preclinical/Clinical
Tracazolate Neuroprotection, Anxiolytic Preclinical
Etazolate Alzheimer’s Disease, Anxiolytic Preclinical

Biological Activity

Cartazolate, a compound belonging to the pyrazolopyridine class, has garnered attention for its biological activity, particularly its anxiolytic and antidepressant properties. This article provides a comprehensive overview of the biological mechanisms, research findings, and case studies associated with this compound.

Overview of this compound

This compound (chemical identifier: 34966-41-1) acts primarily as a positive allosteric modulator at the gamma-aminobutyric acid A (GABAA_A) receptor, specifically at the barbiturate binding site. Additionally, it functions as an adenosine antagonist at A1 and A2 subtypes and a phosphodiesterase inhibitor , which contributes to its therapeutic potential in treating anxiety and depression .

The biological activity of this compound can be summarized through its interaction with key neurotransmitter systems:

  • GABAA_A Receptor Modulation : By enhancing GABAA_A receptor activity, this compound increases inhibitory neurotransmission in the central nervous system (CNS), leading to anxiolytic effects. It has been shown to have a higher potency compared to similar compounds, such as Tracazolate, with IC50_{50} values indicating that this compound is over four times more effective in inhibiting GABAA_A receptor binding .
  • Adenosine Receptor Antagonism : Its role as an adenosine antagonist may further contribute to its anxiolytic effects by modulating neuronal excitability and neurotransmitter release .
  • Phosphodiesterase Inhibition : This action leads to increased levels of cyclic adenosine monophosphate (cAMP), which can enhance neuronal signaling pathways associated with mood regulation.

Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Anxiety Treatment : In a small open-label study conducted by Sakalis et al. (1974), this compound was administered to psychiatric inpatients at doses up to 200 mg per day. The results indicated significant reductions in moderate-to-severe anxiety symptoms in 8 out of 10 patients, with no reported side effects .
  • Depression Management : Another study by Sathananthan et al. (1976) involved 10 patients suffering from severe psychotic depression who were treated with this compound. Four patients showed significant improvement, while none of the six non-responders benefited from imipramine, a common tricyclic antidepressant .
  • Comparative Potency Studies : Wong et al. (1984) demonstrated that this compound's binding affinity for the GABAA_A receptor was significantly higher than that of Tracazolate, suggesting that lower doses may be required for similar therapeutic effects .

Case Studies

The following case studies highlight the clinical application of this compound:

StudyPopulationDosageResults
Sakalis et al., 1974Psychiatric inpatientsUp to 200 mg/daySignificant reduction in anxiety for 8/10 patients; no side effects reported
Sathananthan et al., 1976Patients with severe psychotic depressionUp to 200 mg/daySignificant improvement in 4/10 patients; non-responders did not benefit from standard antidepressants

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Cartazolate, and how can researchers design studies to validate these targets experimentally?

  • Methodological Answer : To identify pharmacological targets, use a combination of in vitro binding assays (e.g., receptor affinity tests) and in silico molecular docking simulations. Ensure dose-response relationships are established across multiple concentrations. Validate findings using knockout models or competitive antagonists to confirm specificity . For experimental design, apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with prior literature on GABAergic modulation .

Q. How should researchers select appropriate experimental models (e.g., in vitro vs. in vivo) for assessing this compound’s efficacy and safety?

  • Methodological Answer : Prioritize in vitro models (e.g., cell lines expressing target receptors) for preliminary mechanistic studies, followed by in vivo models (rodents, non-human primates) for pharmacokinetic and behavioral analyses. Use stratified randomization to control for confounding variables like age or genetic background. Align model selection with the research question’s scope: narrow questions (e.g., receptor binding kinetics) may require only in vitro data, while broader questions (e.g., neurobehavioral effects) demand in vivo validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental conditions?

  • Methodological Answer : Conduct a meta-analysis of existing studies, categorizing variables such as dosage, administration route, and model systems. Use statistical tools (e.g., ANOVA or regression analysis) to identify confounding factors. For conflicting in vivo results, perform sensitivity analyses to assess the impact of sample size or measurement tools (e.g., behavioral assays vs. biomarkers). Cross-reference findings with structural analogs to isolate compound-specific effects .

Q. What methodological strategies optimize the reproducibility of this compound’s receptor-binding assays?

  • Methodological Answer : Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry:

  • Controls : Include positive (known agonists) and negative (vehicle-only) controls in each assay batch.
  • Replication : Perform triplicate measurements across independent experimental runs.
  • Data Reporting : Provide raw data (e.g., IC₅₀ values, binding curves) in supplementary materials with explicit descriptions of statistical thresholds (e.g., p < 0.01) .

Q. How can researchers design dose-response studies to minimize variability in this compound’s pharmacokinetic data?

  • Methodological Answer : Implement a crossover study design to reduce inter-subject variability. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC, Cₘₐₓ, and t₁/₂. Validate assays via LC-MS/MS for plasma concentration measurements, ensuring calibration curves meet FDA bioanalytical guidelines. Report variability metrics (e.g., coefficient of variation) for transparency .

Q. Data Analysis and Interpretation

Q. What statistical approaches are most robust for analyzing this compound’s neuroprotective effects in heterogeneous populations?

  • Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., genetic subgroups, sex differences). Use Bayesian inference to incorporate prior data on similar compounds, reducing Type I errors. For longitudinal data, employ survival analysis or repeated-measures ANOVA with Bonferroni correction .

Q. How should researchers address missing data in this compound’s clinical trial datasets?

  • Methodological Answer : Apply multiple imputation techniques (e.g., MICE algorithm) for continuous variables, ensuring <10% missingness. For categorical data, use sensitivity analyses to compare complete-case vs. imputed results. Document all missing data patterns in supplementary materials to avoid bias .

Q. Experimental Design Tables

Parameter In Vitro Assay In Vivo Study
Sample Size n ≥ 3 technical replicatesn ≥ 10 per group (power ≥0.8)
Key Metrics IC₅₀, KiAUC, Behavioral Scores
Controls Vehicle, reference compoundSham-operated, wild-type
Statistical Test Student’s t-testANOVA with post-hoc tests
Adapted from experimental rigor criteria

Properties

CAS No.

34966-41-1

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 4-(butylamino)-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H22N4O2/c1-4-7-8-16-13-11-10-18-19(5-2)14(11)17-9-12(13)15(20)21-6-3/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

IQNQAOGGWGCROX-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

Key on ui other cas no.

34966-41-1

Synonyms

cartazolate
SQ 65,396

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50.8 g. of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.2 mol.) in 200 ml. of benzene, 29.2 g. of n-butylamine (0.4 mol.) are added. The mixture is kept at 50° for 5 hours. Then the separated butylamine hydrochloride is filtered under suction and the filtrate is evaporated in vacuo to dryness. The residual 4-butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from hexane, m.p. 82°-83°, yield 53 g. (91.5%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
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0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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